molecular formula C31H35ClO11 B3166927 (2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate CAS No. 915095-99-7

(2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Cat. No.: B3166927
CAS No.: 915095-99-7
M. Wt: 619.1 g/mol
InChI Key: IVTYEGRDCQLUJE-KTUPMIEBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate (hereafter referred to as the target compound) is a tetraacetylated glucopyranose derivative. Its structure features a 4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl substituent at the C6 position of the pyranose ring, with acetyl groups protecting hydroxyls at C2, C3, C4, and C5 (Figure 1). This compound is identified as Acetoxy Empagliflozin (CAS: 915095-99-7) in , a derivative of the sodium-glucose co-transporter 2 (SGLT2) inhibitor empagliflozin. The acetyl groups enhance metabolic stability and lipophilicity, making it a precursor for prodrug development .

Properties

IUPAC Name

[(2R,3R,4R,5S,6S)-3,4,5-triacetyloxy-6-[4-chloro-3-[[4-[(3S)-oxolan-3-yl]oxyphenyl]methyl]phenyl]oxan-2-yl]methyl acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H35ClO11/c1-17(33)38-16-27-29(39-18(2)34)31(41-20(4)36)30(40-19(3)35)28(43-27)22-7-10-26(32)23(14-22)13-21-5-8-24(9-6-21)42-25-11-12-37-15-25/h5-10,14,25,27-31H,11-13,15-16H2,1-4H3/t25-,27+,28-,29+,30-,31-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVTYEGRDCQLUJE-KTUPMIEBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)OC4CCOC4)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)C2=CC(=C(C=C2)Cl)CC3=CC=C(C=C3)O[C@H]4CCOC4)OC(=O)C)OC(=O)C)OC(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H35ClO11
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

619.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Action Environment

The action of PeracetylEmpagliflozin can be influenced by various environmental factors. For instance, the presence of other medications can impact its pharmacokinetics and pharmacodynamics. Additionally, factors such as diet, exercise, and overall health status can also influence its efficacy and stability. Therefore, it’s important to consider these factors when using PeracetylEmpagliflozin for therapeutic purposes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Variations and Substituent Analysis

The target compound belongs to a class of acetylated glycosides with diverse aryl or heteroaryl substituents. Below is a comparative analysis of its structural analogs:

Table 1: Structural Comparison of Key Analogs
Compound Name / ID Substituent at C6 Position Key Structural Differences Reference
Target Compound 4-Chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl (S)-Tetrahydrofuran-3-yl ether linkage
(2R,3R,4R,5S,6S)-2-(Acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate 4-Ethoxybenzyl group Ethoxy group replaces tetrahydrofuran-3-yl ether
(2S,3R,5S,6R)-2-(3-(4-Acetoxybenzyl)-4-chlorophenyl)-6-(acetoxymethyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate 4-Acetoxybenzyl group Acetoxy substituent instead of ether linkage
(2S,3S,4R,5S,6R)-2-[4-Chloro-3-(4-ethoxybenzyl)phenyl]-6-(methylthio)tetrahydropyran-3,4,5-triyl triacetate Methylthio group at C6 Methylthio replaces hydroxymethyl; ethoxybenzyl substituent
(2R,3R,4S,5R,6S)-2-(Acetoxymethyl)-6-(3-fluoro-2-methylphenoxy)tetrahydro-2H-pyran-3,4,5-triyl triacetate (10a) 3-Fluoro-2-methylphenoxy Fluorinated phenoxy group; no benzyl linkage

Key Observations :

  • Replacing the tetrahydrofuran moiety with ethoxy () reduces steric hindrance but may decrease metabolic stability due to simpler ether cleavage pathways .

Key Observations :

  • Yields for analogs vary widely (27–78.5%), influenced by steric hindrance from bulky substituents (e.g., tetrahydrofuran in the target compound likely reduces yield vs. simpler groups).
  • The target compound’s synthesis is inferred to parallel methods in but lacks explicit experimental details .

Physicochemical and Pharmacokinetic Properties

Table 3: Property Comparison
Compound Molecular Formula Molecular Weight (g/mol) LogP (Predicted) Key Functional Groups
Target Compound C₃₃H₃₆ClO₁₁ 659.07* ~3.5 (estimated) Tetrahydrofuran ether, acetyl esters
Compound 9 () C₂₉H₃₃ClO₁₀ 577.02 ~2.8 Ethoxybenzyl, acetyl esters
14a () C₂₃H₂₄F₃NO₁₀ 531.44 ~1.2 Fluorophenoxy, hydroxyl

Notes:

  • The target compound’s higher molecular weight and logP (vs.
  • Fluorinated analogs (e.g., 10a, 12a) exhibit lower logP, favoring aqueous solubility .

Q & A

What are the optimal synthetic conditions for this compound, and how can reaction efficiency be improved?

Basic Research Question
The synthesis of this compound requires careful optimization of reaction parameters. Evidence from analogous acetylated pyran derivatives suggests using catalysts like trimethylphosphine in tetrahydrofuran (THF) at controlled temperatures (0°C to room temperature), with stirring durations up to 24 hours for complete conversion . For similar allyloxy-substituted pyran intermediates, reaction yields improved with stoichiometric adjustments of acylating agents (e.g., benzoyl chloride derivatives) and bases like pyridine or DMAP . Key steps include:

  • Catalyst selection : Trimethylphosphine enhances nucleophilic substitution in THF .
  • Temperature control : Gradual warming from 0°C prevents side reactions.
  • Purification : Use column chromatography with ethyl acetate/hexane gradients to isolate the product .

How should researchers purify and characterize this compound to ensure structural fidelity?

Basic Research Question
Post-synthesis purification and characterization are critical for validating the compound’s structure:

  • Purification : Silica gel chromatography is recommended, with solvent systems optimized based on polarity (e.g., ethyl acetate/hexane mixtures) . Avoid aqueous washes if the compound is moisture-sensitive .
  • Characterization :
    • NMR : Analyze 1^1H and 13^13C spectra to confirm stereochemistry and acetoxy group placement .
    • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
    • Melting point : Compare observed values (e.g., 87–90°C for related compounds) to literature to assess purity .

What experimental strategies can resolve discrepancies in reported toxicity profiles of this compound?

Advanced Research Question
Conflicting toxicity data may arise from variations in assay conditions or impurity profiles. Methodological approaches include:

  • In vitro vs. in vivo correlation : Conduct parallel assays (e.g., MTT for cytotoxicity and rodent acute toxicity studies) to identify species-specific responses .
  • Impurity profiling : Use HPLC-MS to detect byproducts (e.g., deacetylated derivatives) that may contribute to toxicity .
  • Dose-response studies : Establish NOAEL (no-observed-adverse-effect-level) thresholds using OECD guidelines .

How does stereochemistry influence the compound’s interaction with biological targets?

Advanced Research Question
The (2R,3R,4R,5S,6S) configuration impacts binding affinity and metabolic stability:

  • Molecular docking : Use software like AutoDock to simulate interactions with enzymes (e.g., glycosidases or cytochrome P450 isoforms) .
  • Comparative studies : Synthesize stereoisomers and evaluate their IC50_{50} values in enzyme inhibition assays .
  • Metabolic stability : Assess hepatic microsomal degradation rates to correlate stereochemistry with half-life .

What are the recommended storage conditions to maintain compound stability?

Basic Research Question
Proper storage prevents degradation:

  • Temperature : Store at 2–8°C in airtight, light-resistant containers to avoid hydrolysis of acetyl groups .
  • Humidity control : Use desiccants (e.g., silica gel) to minimize moisture exposure, as water can hydrolyze acetoxy moieties .
  • Long-term stability : Monitor via periodic HPLC analysis; repurify if impurity levels exceed 5% .

How can computational methods guide the design of derivatives with enhanced bioactivity?

Advanced Research Question
Structure-activity relationship (SAR) studies benefit from computational tools:

  • QSAR modeling : Train models using bioactivity data of analogs to predict modifications (e.g., halogen substitution at the 4-chloro position) .
  • ADMET prediction : Use SwissADME or ADMETLab to forecast pharmacokinetic properties (e.g., blood-brain barrier permeability) .
  • Fragment-based design : Identify pharmacophores via molecular dynamics simulations to optimize binding to target proteins .

What analytical techniques are most effective for detecting decomposition products during kinetic studies?

Advanced Research Question
Monitor degradation pathways using:

  • LC-MS/MS : Track hydrolytic byproducts (e.g., deacetylated species) in real-time under varying pH conditions .
  • TGA/DSC : Thermogravimetric analysis identifies temperature-dependent decomposition thresholds (e.g., >200°C for acetylated cores) .
  • Isothermal calorimetry : Quantify heat flow changes during degradation to calculate activation energies .

How can researchers mitigate risks associated with handling this compound in laboratory settings?

Basic Research Question
Safety protocols are essential due to acute toxicity risks (oral LD50_{50} Category 4):

  • PPE : Wear nitrile gloves, chemical-resistant aprons, and ANSI-approved goggles .
  • Ventilation : Use fume hoods to limit inhalation exposure (P95 respirators if airborne particles are generated) .
  • Spill management : Absorb with inert materials (e.g., vermiculite) and dispose as hazardous waste .

What role does the tetrahydrofuran-3-yloxybenzyl group play in modulating solubility and bioavailability?

Advanced Research Question
The substituent’s lipophilicity and conformation influence drug-like properties:

  • LogP determination : Measure octanol/water partitioning to assess hydrophobicity .
  • Permeability assays : Use Caco-2 cell monolayers to correlate structure with intestinal absorption .
  • Co-crystallization studies : Solve X-ray structures to identify hydrogen-bonding interactions with solubility-enhancing excipients (e.g., cyclodextrins) .

How can researchers validate the compound’s metabolic pathways in preclinical models?

Advanced Research Question
Elucidate metabolism using:

  • Radiolabeling : Synthesize 14^{14}C-labeled analogs and track metabolites via scintillation counting .
  • Microsomal incubations : Identify phase I metabolites (e.g., oxidative dechlorination) using human liver microsomes + NADPH .
  • Bile duct-cannulated models : Collect bile from rodents to detect phase II conjugates (e.g., glucuronides) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate
Reactant of Route 2
Reactant of Route 2
(2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-(((S)-tetrahydrofuran-3-yl)oxy)benzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.